

A Comprehensive Technical Review of 1-Chloro-3-(2-nitrovinyl)benzene

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Compound of Interest

Compound Name: 1-Chloro-3-(2-nitrovinyl)benzene

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Abstract

1-Chloro-3-(2-nitrovinyl)benzene is a substituted nitrostyrene derivative with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, purification, characterization, and reported biological activities. Detailed experimental protocols for its preparation via the Henry-Knoevenagel condensation and for the evaluation of its potential antimicrobial and anticancer properties are presented. Furthermore, this document includes key physicochemical data and explores the potential mechanism of action based on existing literature for related compounds.

Chemical Properties and Synthesis

1-Chloro-3-(2-nitrovinyl)benzene, also known as trans-1-(3-chlorophenyl)-2-nitroethene, is an organic compound with the molecular formula $C_8H_6CINO_2$ and a molecular weight of 183.59 g/mol .[1][2] The presence of a chloro substituent on the benzene ring and a nitrovinyl group makes it a versatile intermediate in various chemical transformations.[1][3]

Synthesis via Henry-Knoevenagel Condensation

The most common laboratory-scale synthesis of **1-Chloro-3-(2-nitrovinyl)benzene** is achieved through the Henry-Knoevenagel condensation reaction between 3-chlorobenzaldehyde and nitromethane.[3] This reaction is typically catalyzed by a base.[3]



Experimental Protocol: Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

Materials:

- 3-Chlorobenzaldehyde
- Nitromethane
- A base catalyst (e.g., sodium hydroxide, n-butylamine)
- A suitable solvent (e.g., ethanol, methanol)[3]
- Hydrochloric acid (for neutralization)
- Sodium chloride solution (brine)
- · Anhydrous magnesium sulfate or sodium sulfate
- Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

- In a round-bottom flask, dissolve 3-chlorobenzaldehyde in the chosen solvent.
- Add an equimolar amount of nitromethane to the solution.
- Slowly add a catalytic amount of the base to the reaction mixture while stirring. The reaction is exothermic, and the temperature should be monitored.
- The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.
- The mixture is then transferred to a separatory funnel, and the organic layer is washed with water and brine.



• The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude **1-Chloro-3-(2-nitrovinyl)benzene** can be purified by several methods, with recrystallization being a common and effective approach.[1]

- Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent, such
 as ethanol or a mixture of ethyl acetate and hexane.[1] Upon cooling, the purified product
 crystallizes out and can be collected by filtration. This method can yield a product with a
 purity of 95-98%.[1]
- Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system like ethyl acetate/hexane.[1]

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₈ H ₆ CINO ₂	[1]
Molecular Weight	183.59 g/mol	[1]
Appearance	Yellow viscous oil	[4]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

While specific spectra for **1-Chloro-3-(2-nitrovinyl)benzene** are not readily available in the searched literature, data for the closely related isomer, **1-chloro-4-(2-nitrovinyl)benzene**, and the precursor, **1-chloro-3-nitrobenzene**, can provide valuable reference points for characterization.

Expected Spectroscopic Features:

• ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic protons. The coupling constants of the vinylic protons can



confirm the trans configuration of the double bond. For the 4-chloro isomer, the vinylic protons appear as doublets around δ 7.94 and 7.56 ppm with a coupling constant of approximately 13.7 Hz.[5]

- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two vinylic carbons. For the 4-chloro isomer, the aromatic carbons appear in the range of δ 128-139 ppm, and the vinylic carbons are also expected in this region.[5][6]
- FTIR: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C=C double bond of the vinyl group (around 1635 cm⁻¹), and C-Cl stretching.[4][7]
- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 183 and 185 in a roughly 3:1 ratio, characteristic of the chlorine isotopes.

Biological Activity

Research suggests that **1-Chloro-3-(2-nitrovinyl)benzene** and related nitrostyrene derivatives possess potential antimicrobial and anticancer properties.[1][3] The biological activity is often attributed to the electrophilic nature of the nitrovinyl group, which can act as a Michael acceptor and interact with biological nucleophiles.[3]

Antimicrobial Activity

The antimicrobial potential of **1-Chloro-3-(2-nitrovinyl)benzene** can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing antimicrobial activity.[8][9][10][11][12]

Materials:

- 1-Chloro-3-(2-nitrovinyl)benzene
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)



- Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of 1-Chloro-3-(2-nitrovinyl)benzene
 in a suitable solvent like DMSO.
- Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate to obtain a range of concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).
- Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the
 different concentrations of the compound. Include positive (microbes in medium) and
 negative (medium only) controls.
- Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that completely
 inhibits the visible growth of the microorganism, which can be assessed visually or by
 measuring the absorbance using a plate reader.[11]

Anticancer Activity

The cytotoxic effects of **1-Chloro-3-(2-nitrovinyl)benzene** on cancer cells can be assessed using the MTT assay, a colorimetric assay that measures cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a standard and widely used method for evaluating the in vitro cytotoxic potential of compounds.[13][14][15]



Materials:

- 1-Chloro-3-(2-nitrovinyl)benzene
- Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of 1-Chloro-3-(2-nitrovinyl)benzene (prepared by diluting a stock solution in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability can be calculated relative to the untreated control, and the IC₅₀



value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Potential Signaling Pathways

While the specific signaling pathways affected by **1-Chloro-3-(2-nitrovinyl)benzene** have not been explicitly elucidated in the reviewed literature, studies on related nitrostyrene analogues suggest that they can induce apoptosis in cancer cells.[16][17][18]

Proposed Mechanism of Action:

The electrophilic nitrovinyl group can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in cellular proteins. This interaction can lead to the inhibition of key enzymes and signaling proteins involved in cell survival and proliferation.

Apoptosis Induction:

Nitrostyrene derivatives have been shown to induce apoptosis through a caspase-dependent mechanism.[18] This suggests that **1-Chloro-3-(2-nitrovinyl)benzene** may trigger the apoptotic cascade by activating initiator and effector caspases, leading to programmed cell death. The induction of apoptosis is a desirable characteristic for anticancer agents. Further research is needed to identify the specific cellular targets and the precise signaling pathways modulated by this compound.

DOT Diagram: Proposed Apoptotic Pathway

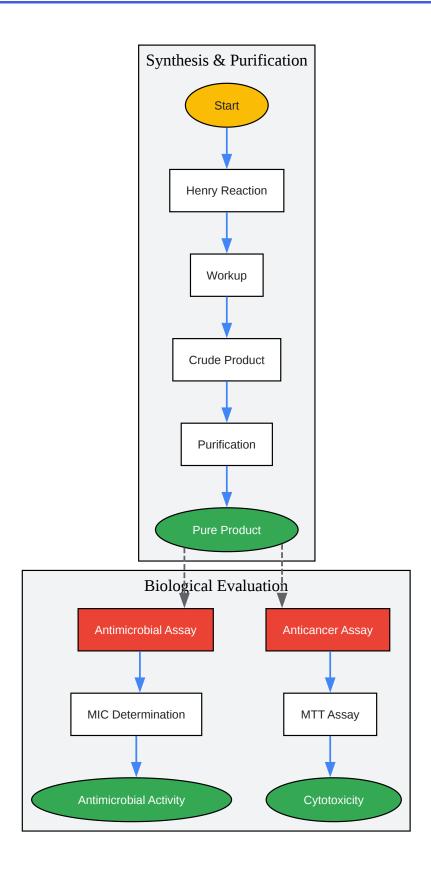


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Caption: Proposed mechanism of apoptosis induction.

DOT Diagram: Experimental Workflow for Synthesis and Biological Evaluation





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